molecular formula C18H17ClN2O4S B3708247 Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3708247
M. Wt: 392.9 g/mol
InChI Key: MOWPROSXSUPPCF-UHFFFAOYSA-N
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Description

Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate group, a carbamothioyl group, and a chlorinated ethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Carbamothioyl Group: The next step involves the reaction of the esterified product with thiophosgene to introduce the carbamothioyl group.

    Coupling with the Chlorinated Ethoxyphenyl Group: Finally, the compound is coupled with 3-chloro-4-ethoxyphenyl isocyanate under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Ethyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-3-25-15-9-6-12(10-14(15)19)16(22)21-18(26)20-13-7-4-11(5-8-13)17(23)24-2/h4-10H,3H2,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPROSXSUPPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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